Product packaging for Dracoflavan B1(Cat. No.:CAS No. 194794-44-0)

Dracoflavan B1

Cat. No.: B1649314
CAS No.: 194794-44-0
M. Wt: 538.6 g/mol
InChI Key: VVMNOJJSVJYOFS-IEPJYCOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dracoflavan B1 is a flavonoid compound of interest in pharmacological research. Supplier product descriptions typically include a detailed overview of the compound's origin and structural class , its known mechanisms of action (e.g., enzyme inhibition, receptor binding), its primary research applications (e.g., metabolic disease, oncology, microbiology), and its specific bioactivities (e.g., IC50 values, cytotoxic potency). This section should be written in a professional, scientific tone to provide valuable information to researchers, detailing the compound's research value and potential applications in various fields. All statements should be factually accurate and, where possible, linked to published scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H30O7 B1649314 Dracoflavan B1 CAS No. 194794-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNOJJSVJYOFS-IEPJYCOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941232
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-44-0
Record name Dracoflavan B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Botanical Considerations

Optimal resin production occurs in specimens aged 15–30 years growing in Southeast Asian tropical forests with annual rainfall exceeding 2,500 mm. The harvesting process involves making strategic incisions in the plant's bark, with skilled harvesters collecting the exuded resin over 2–3 weeks until natural wound healing occurs.

Traditional Extraction and Isolation Methods

The isolation of this compound from crude Dragon's Blood resin follows a multi-stage process refined through decades of phytochemical research:

Primary Extraction

Fresh resin undergoes sequential solvent extraction:

Solvent System Target Fraction This compound Yield (%)
Petroleum ether Lipids removal 0.0
Ethyl acetate Flavonoids 4.2 ± 0.3
Methanol Polar compounds 1.1 ± 0.2

Data adapted from multiple isolation campaigns

The ethyl acetate fraction, containing 85–90% of recoverable this compound, is concentrated under reduced pressure (40°C, 0.1 bar) to yield a dark red semisolid.

Chromatographic Purification

Modern isolation protocols employ a combination of techniques:

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20)
  • HPLC : C18 column (250 × 4.6 mm, 5 μm), 1 mL/min flow, λ = 280 nm
  • Final Purification : Preparative TLC (SiO₂, CHCl₃:MeOH:H₂O 70:25:4)

This sequence achieves ≥98% purity as verified by NMR and mass spectrometry.

Biomimetic Synthetic Approaches

The complex biflavonoid structure of this compound (C₃₃H₃₀O₇, MW 538.6 g/mol) presents significant synthetic challenges. Recent advances in biomimetic synthesis have enabled laboratory-scale production:

Key Synthetic Route

Schmid and Trauner's 2017 biomimetic approach:

  • 6-Methylflavan Preparation

    • Starting material: Naringenin (5,7,4'-trihydroxyflavanone)
    • Methylation: CH₃I/K₂CO₃ in acetone (82% yield)
    • Reduction: NaBH₄/CeCl₃ in MeOH (94% yield)
  • Quinonemethide Formation

    • Oxidant: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
    • Conditions: Dry CH₂Cl₂, −20°C, N₂ atmosphere
    • Reaction time: 3 hr (quantitative conversion)
  • Dimerization

    • Coupling partner: 5-hydroxy-7-methoxyflavan
    • Catalyst: Fe(acac)₃ (0.5 mol%)
    • Solvent: THF/H₂O (9:1)
    • Yield: 68%

Critical Stereochemical Control

The C-1 and C-5 stereocenters require careful manipulation:

  • C-1 Configuration : Controlled by axial chirality during quinonemethide formation
  • C-5 Stereochemistry : Directed by π-stacking interactions in the transition state

Industrial Production Challenges

Current industrial-scale production faces significant hurdles:

Challenge Current Status Potential Solutions
Natural source dependence 100% reliance on plant resin Cell culture optimization
Synthetic complexity 11-step laboratory synthesis Flow chemistry implementation
Purification costs 42% of total production cost Hybrid membrane filtration
Regulatory compliance Limited standardization USP monograph development

Data synthesized from multiple industry analyses

Advanced Analytical Verification

Post-synthesis/preparation analysis requires multimodal characterization:

Structural Elucidation

  • ¹H NMR (600 MHz, CD₃OD):
    δ 6.89 (s, H-6), 6.67 (d, J = 2.1 Hz, H-2'), 5.92 (d, J = 2.3 Hz, H-8)
  • HR-ESI-MS :
    m/z 539.2015 [M+H]⁺ (calc. 539.2019)

Purity Assessment

Method Parameter Specification
UPLC-PDA Purity at 280 nm ≥98.5%
Chiral HPLC Enantiomeric excess ≥99.2%
ICP-MS Heavy metal content <1 ppm total

Methodological Comparisons

A meta-analysis of preparation approaches reveals critical trade-offs:

Parameter Natural Isolation Biomimetic Synthesis
Yield 0.9–1.2% 4.8–6.2%
Purity 98–99% 95–97%
Time investment 3–4 weeks 10–14 days
Environmental impact Moderate High

Chemical Reactions Analysis

Formation Mechanism

Dracoflavan B1 originates from the oxidative coupling of flavan precursors in Daemonorops resin. The reaction involves:

  • Oxidation of 6-methylflavan to a quinonemethide intermediate.

  • Coupling of the quinonemethide with another flavan unit, forming the A-type interflavan bond (C–O–C linkage between flavan monomers).
    This mechanism aligns with the biosynthetic pathways observed in other Dragon's Blood constituents .

Structural Elucidation

Key reactions and analytical methods used to determine this compound’s structure include:

Method Findings
Acid-catalyzed degradationCleavage of interflavan bonds yielded monomeric flavan units, confirming dimeric structure .
NMR analysis (¹H, ¹³C)Revealed proton and carbon environments, including:
- C8–C6′ linkage : Observed through HMBC correlations.
- Axial chirality : Confirmed via NOESY interactions between H-4′ and H-6 .

Stereochemical Features

  • Absolute configuration : Established as 4α,5α-dihydroxy for the flavan monomer units using circular dichroism (CD) spectroscopy .

  • Interflavan bond : The C8–C6′ linkage adopts a trans configuration, critical for stabilizing the dimeric structure .

Reactivity and Stability

  • Oxidative susceptibility : The quinonemethide intermediate is highly reactive, facilitating rapid coupling under mild oxidative conditions .

  • pH-dependent degradation : Acidic conditions promote cleavage of the A-type bond, while neutral/basic conditions favor stability .

Comparative Analysis

This compound shares structural motifs with related compounds (e.g., Dracoflavans C1, D1), but differs in:

  • Substitution patterns : Presence of a 6-methyl group on the flavan unit.

  • Coupling position : Unique C8–C6′ linkage compared to C4–C8 bonds in B-type proanthocyanidins .

Scientific Research Applications

Scientific Research Applications

Dracoflavan B1 has several notable applications across various fields:

1. Chemistry:

  • Model Compound: It serves as a model compound for studying the chemical behavior of flavonoids and their derivatives, providing insights into their structural and functional relationships.

2. Biology:

  • Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells. This effect is particularly relevant for preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy.

3. Medicine:

  • Therapeutic Potential: this compound is being investigated for its therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit α-amylase may also have implications for managing diabetes by slowing starch digestion and sugar absorption .

4. Industry:

  • Natural Health Products: The compound is explored for use in developing natural health products and dietary supplements aimed at enhancing health through its antioxidant and anti-inflammatory properties.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

Inhibition of α-Amylase:
Research indicates that this compound effectively inhibits pancreatic α-amylase, showing potential for managing postprandial blood glucose levels in diabetic models .

Antioxidant Activity:
A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to high glucose levels, suggesting its protective role against oxidative damage .

Anti-inflammatory Mechanisms:
Investigations into the anti-inflammatory effects revealed that this compound could inhibit key inflammatory pathways, including NF-κB activation, thereby reducing inflammation in experimental models .

Comparison with Similar Compounds

Dracoflavan B2

  • Molecular Formula : C₃₃H₃₀O₇ (identical to B1) .
  • CAS Number : 194794-47-3 .
  • Structural Differences : Presumed stereoisomerism or regiochemical variation in hydroxyl/methoxy groups, though exact differences remain uncharacterized .
  • Activity : Similar α-amylase inhibition profile (IC₅₀ ~27 μM), but detailed kinetic studies are lacking .
  • Solubility : Matches B1 (soluble in chloroform, DMSO, acetone) .

Dracoflavan C1 and C2

  • Molecular Formula : C₃₃H₃₀O₆ (one fewer oxygen atom than B1/B2) .
  • CAS Numbers : C1: 194794-49-5; C2: 194794-50-8 .
  • Structural Differences : Loss of a hydroxyl or methoxy group, likely reducing hydrophobicity and enzyme affinity.
  • Activity: No reported α-amylase inhibition, suggesting the missing oxygen disrupts key interactions .

Dracoflavan A

  • Molecular Formula : C₄₉H₄₆O₁₀; MW : 794.9 g/mol .
  • CAS Number : 132185-42-3 .
  • Structural Differences : Dimeric flavan with two flavan nuclei and a benzoate ester group .
  • Activity : Unreported for α-amylase, but its larger size may hinder binding to the enzyme’s active site.

Functional Comparison with Non-Dracoflavan Analogs

Proanthocyanidin A2

  • Structure : B-type proanthocyanidin dimer lacking hydrophobic B/A'/C'/B' rings .
  • Activity: No α-amylase inhibition, underscoring the necessity of Dracoflavan B1’s hydrophobic regions for binding .

Glycosylated Proanthocyanidins

  • Modification : Addition of glycosyl groups to the A-ring.
  • Activity : Enhanced inhibition (IC₅₀: 12 μM) compared to this compound, demonstrating the role of polar substitutions in optimizing affinity .

Key Data Tables

Table 1. Structural and Functional Comparison of Dracoflavan Compounds

Compound CAS Number Molecular Formula Molecular Weight α-Amylase IC₅₀ (μM) Key Structural Features
This compound 194794-44-0* C₃₃H₃₀O₇ 538.6 23–27 Phenolic A-ring; hydrophobic B/A'/C'/B' rings
Dracoflavan B2 194794-47-3 C₃₃H₃₀O₇ 538.6 ~27 (estimated) Structural isomer of B1
Dracoflavan C1 194794-49-5 C₃₃H₃₀O₆ 522.6 Inactive Reduced oxygen content
Dracoflavan A 132185-42-3 C₄₉H₄₆O₁₀ 794.9 Not tested Dimeric flavan with benzoate ester

Note: CAS 61542-91-4 is alternatively reported for B1 in some databases .

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : Hydrophobic rings and A-ring hydroxyls are critical for α-amylase inhibition. Modifications like glycosylation could enhance potency .
  • Pharmacokinetics: No data on bioavailability or metabolism; solubility in DMSO suggests utility in in vitro studies but challenges for oral delivery .
  • Comparative Studies : Direct kinetic comparisons between B1 and B2 are needed to clarify stereochemical impacts on activity.

Biological Activity

Dracoflavan B1 is a novel A-type deoxyproanthocyanidin derived from the resin of Daemonorops draco , commonly known as dragon's blood. This compound has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

This compound is characterized by its unique chemical structure, which includes a phenolic group on the A-ring that is crucial for its biological activity. The compound primarily targets α-amylase , an enzyme involved in starch digestion. By inhibiting α-amylase activity, this compound slows the breakdown of starch into sugars, which can have implications for managing blood sugar levels in diabetic conditions.

Mechanism Details:

  • Target Enzyme: α-Amylase
  • Mode of Action: Non-competitive inhibition
  • IC50 Values: Approximately 23 μM for pancreatic α-amylase, comparable to acarbose .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties: Research indicates that this compound possesses significant antioxidant capabilities, which help mitigate oxidative stress in cells. This effect is particularly relevant in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although more research is needed to fully understand its efficacy .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

  • Inhibition of α-Amylase:
    • A study highlighted that this compound effectively inhibits pancreatic α-amylase with a Ki value of 11.7 μM. This suggests potential applications in managing postprandial blood glucose levels .
  • Antioxidant Activity:
    • In vitro assays demonstrated that this compound can significantly reduce lipid peroxidation, indicating strong antioxidant activity. The thiobarbituric acid reactive substances (TBARS) assay was utilized to quantify this effect .
  • Anti-inflammatory Mechanisms:
    • Research indicates that this compound can inhibit the activation of human neutrophils induced by fMLP/CB (N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B), showcasing its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

CompoundIC50 (μM)Biological Activity
This compound23α-Amylase inhibition
Acarbose~20α-Amylase inhibitor
Dracoflavan C1Not specifiedPotential anti-inflammatory effects

Q & A

Q. What analytical techniques are essential for characterizing the structural identity of Dracoflavan B1?

this compound (C₃₃H₃₀O₇, MW 538.6) requires multimodal validation. Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve its flavan backbone and substituents.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.
  • HPLC-PDA for purity assessment (>95% as per research-grade standards) .
    For novel compounds, cross-referencing with X-ray crystallography (if crystallizable) or comparison to literature spectra (e.g., J Nat Prod. 1997) is critical .

Q. How can researchers optimize solubility challenges for this compound in in vitro assays?

this compound exhibits limited aqueous solubility but dissolves in organic solvents (e.g., DMSO, chloroform). Methodological strategies:

  • Pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffer.
  • Use ultrasonication (37°C, 10–15 min) to enhance dispersion .
  • For lipid-rich systems, employ lipid carriers (e.g., liposomes) to improve bioavailability. Always validate solubility via UV-Vis or nephelometry before assays.

Q. What quality control protocols ensure batch consistency in this compound for reproducibility?

  • HPLC-UV/ELSD : Quantify purity and detect degradation products.
  • Stability testing : Store at -20°C under inert gas (e.g., argon) to prevent oxidation .
  • Spectrophotometric titration : Confirm functional group integrity (e.g., phenolic OH via Folin-Ciocalteu assay). Document lot-specific data (retention time, MS spectra) for cross-lab validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Discrepancies in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) may stem from:

  • Context-dependent activity : Test under varying redox conditions (e.g., pH, reactive oxygen species).
  • Assay interference : Control for autofluorescence (common in flavanoids) in fluorescence-based assays.
  • Dose-response validation : Use orthogonal assays (e.g., cell-free DPPH vs. cellular Nrf2 activation) to confirm target engagement .
    Meta-analyses of primary literature (e.g., Constituents of Dragon's Blood series) can identify confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to map signaling pathways.
  • Chemical proteomics : Use clickable this compound probes to identify binding partners.
  • CRISPR-Cas9 screens : Identify genetic modifiers of its activity in disease models (e.g., cancer cell lines) .
    Ensure rigorous controls: include vehicle (solvent-only) and structurally analogous negative controls (e.g., Dracoflavan B2) .

Q. How should researchers address synthetic challenges in generating this compound derivatives for structure-activity studies?

  • Retrosynthetic analysis : Prioritize protecting groups for phenolic OH moieties to prevent side reactions.
  • Biocatalytic approaches : Use plant cell cultures (e.g., Daemonorops draco extracts) for regioselective modifications.
  • Analytical validation : Compare synthetic derivatives to natural isolates via chiral HPLC and circular dichroism .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for dose-response modeling of this compound?

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling to estimate confidence intervals for small-sample studies.
  • Synergy analysis (e.g., Chou-Talalay method) for combination therapies .

Q. How can researchers mitigate batch-to-batch variability in phytochemical studies of this compound?

  • Standardized extraction : Use validated protocols from J Nat Prod. (e.g., column chromatography with Sephadex LH-20).
  • Inter-lab calibration : Share reference samples with collaborating labs for cross-validation.
  • Metadata reporting : Document geographical source of plant material, harvest season, and extraction yields .

Ethical and Reproducibility Considerations

  • Data transparency : Deposit raw NMR, MS, and bioassay data in repositories (e.g., Zenodo) .
  • Negative results : Publish non-significant findings to counter publication bias .
  • Synthetic accessibility : Disclose synthetic routes and purification hurdles to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dracoflavan B1
Reactant of Route 2
Dracoflavan B1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.